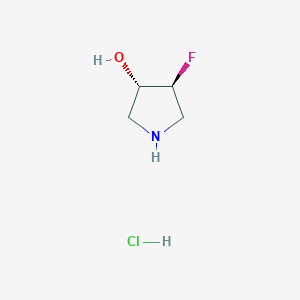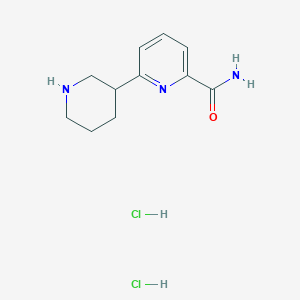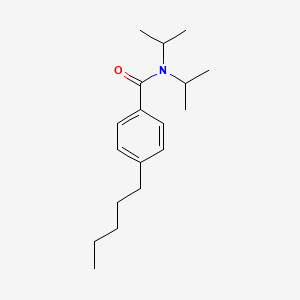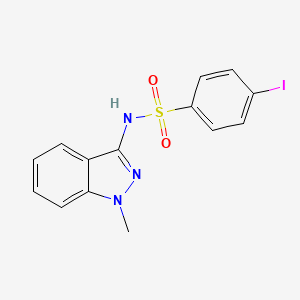![molecular formula C13H22N2O4 B1413472 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate CAS No. 1823265-38-8](/img/structure/B1413472.png)
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
説明
The compound “2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The tert-butyl and 3a-methyl groups are likely attached to this ring .Chemical Reactions Analysis
Pyrroles typically undergo electrophilic substitution reactions at the 2-position, which is activated due to the presence of the nitrogen atom. Therefore, it’s possible that the tert-butyl and 3a-methyl groups were introduced through such a reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole ring and the tert-butyl and 3a-methyl groups. For example, the pyrrole ring would contribute to the compound’s aromaticity and potentially its color .科学的研究の応用
NMR Analysis and Structural Characteristics
- The compound has been analyzed using NMR and X-ray crystallography, revealing its structural characteristics. It's part of a class of conjugated buta-1,3-dienes substituted with a heterocyclic group, which can be used as dyes and pigments due to their long-range conjugated systems. The conjugation plane and stability were studied via quantum chemical calculations (Liu, Song, & Yan, 2014).
Crystal Structure Comparison
- Its structure is compared with related compounds, focusing on the planarity of the substituted pyrrole rings. This comparison helps understand the molecule's properties and potential applications in various fields (Dazie et al., 2017).
Organocatalyzed Synthesis
- The compound's synthesis through organocatalysis has been explored. This process yields the product as a racemic mixture, with its structure confirmed by various spectroscopic methods. Such synthetic routes are crucial for producing these compounds in a laboratory setting (Hozjan et al., 2023).
Photocyclodimer Formation
- Research on the photocyclodimer obtained from the monomeric form of this compound has been conducted. This study provides insights into its constitution and configuration, essential for understanding its chemical behavior under light exposure (Kopf, Wrobel, & Margaretha, 1998).
Synthesis of Derivatives
- The synthesis of various derivatives, such as methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, has been detailed. These derivatives have potential applications in organic chemistry and material science (Porta, Capuzzi, & Bettarini, 1994).
FVP Synthesis and Reactions
- Flash vacuum pyrolysis (FVP) synthesis of the compound has been studied, providing a method for producing it efficiently. The compound reacts readily with electrophiles, indicating potential for further chemical modifications (Hill et al., 2009).
NMR Study of Related Compounds
- NMR studies of related 2-benzyl, 2-methyl, and 2-aryloctahydropyrrolo[3,4-c]pyrroles have been conducted, providing a basis for understanding the NMR characteristics of similar compounds (Ohnmacht et al., 1983).
Crystallographic Analysis
- Detailed crystallographic analysis has been performed on similar compounds, aiding in the understanding of molecular structure and interactions in crystalline forms (Dazie et al., 2017).
Diastereoselectivity in Reactions
- The diastereoselectivity of reactions involving the compound has been studied, highlighting its potential in stereoselective synthesis, a crucial aspect in pharmaceutical and organic chemistry (Vallat et al., 2009).
Safety and Hazards
特性
IUPAC Name |
5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXTUMCGDQTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)
![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)
![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)

![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)
